N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide
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Overview
Description
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a mesityl group attached to an oxalamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide typically involves the reaction of cyclohexylamine with mesityl chloride to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide
- N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Uniqueness
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(24)18(23)20-11-16(22)15-7-5-4-6-8-15/h9-10,15-16,22H,4-8,11H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXDMPPXARISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2CCCCC2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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